molecular formula C7H5BrClFO2S B12866229 2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride

2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride

Cat. No.: B12866229
M. Wt: 287.53 g/mol
InChI Key: KLNFPINPLBWXFA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride is an organic compound that features a benzene ring substituted with a bromomethyl group, a fluorine atom, and a sulphonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride typically involves multiple steps. One common method starts with the fluorination of a benzene derivative, followed by bromomethylation and sulfonylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitutions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in controlling the temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The sulphonyl chloride group can be reduced to a sulfonyl group or oxidized to a sulfonic acid.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Organic solvents like dichloromethane and toluene are commonly used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The sulphonyl chloride group can also undergo nucleophilic attack, leading to the formation of sulfonamide or sulfonate derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-3-fluorobenzenesulphonyl chloride
  • 2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride
  • 2-(Bromomethyl)-3-chlorobenzenesulphonyl chloride

Uniqueness

2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride is unique due to the specific positioning of the bromomethyl and fluorine groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C7H5BrClFO2S

Molecular Weight

287.53 g/mol

IUPAC Name

2-(bromomethyl)-3-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C7H5BrClFO2S/c8-4-5-6(10)2-1-3-7(5)13(9,11)12/h1-3H,4H2

InChI Key

KLNFPINPLBWXFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)CBr)F

Origin of Product

United States

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